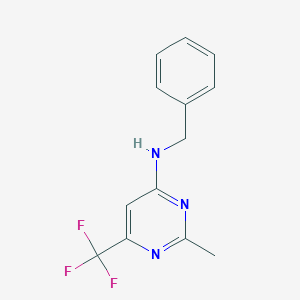

![molecular formula C17H21F2N5 B6458473 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine CAS No. 2549037-54-7](/img/structure/B6458473.png)

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine (DFMPA) is a novel molecule that has recently emerged as a promising compound for a variety of scientific research applications due to its unique properties. DFMPA is a heterocyclic amine that contains both an amine and a piperazine group, and it is highly water-soluble and has a low melting point. It has been found to be highly effective in a variety of biochemical and physiological processes, including enzyme inhibition, receptor binding, and protein-protein interactions.

Aplicaciones Científicas De Investigación

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine has been found to be useful in a variety of scientific research applications, including enzyme inhibition, receptor binding, and protein-protein interactions. It has been found to be a potent inhibitor of several enzymes, including carbonic anhydrase, cyclooxygenase-2, and acetylcholinesterase. It has also been found to be a potent agonist of several G protein-coupled receptors, including the serotonin 5-HT2A and 5-HT2B receptors. In addition, this compound has been found to be a potent inhibitor of protein-protein interactions, such as the interaction between the nuclear receptor PPARγ and its coactivator, SRC-1.

Mecanismo De Acción

Target of Action

The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, which is more selective to ENT2 than to ENT1 .

Mode of Action

The compound interacts with its targets, the ENTs, by inhibiting their function . It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it is a non-competitive inhibitor .

Biochemical Pathways

The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the normal function of these transporters, which are crucial for nucleotide synthesis and the regulation of adenosine function .

Pharmacokinetics

Given its irreversible and non-competitive inhibition of ents , it can be inferred that the compound may have a long-lasting effect in the body.

Result of Action

The molecular and cellular effects of the compound’s action involve the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This could potentially disrupt nucleotide synthesis and adenosine function, leading to various downstream effects depending on the specific cellular context.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine has several advantages and limitations for lab experiments. The main advantage of this compound is its high solubility in water, which makes it easy to work with in the laboratory. In addition, this compound is highly stable and has a low melting point, which makes it ideal for synthesizing in the laboratory. However, the main limitation of this compound is its low potency, which can make it difficult to measure in laboratory experiments.

Direcciones Futuras

There are several potential future directions for 4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine research. One potential direction is to explore the use of this compound as an inhibitor of enzymes involved in the biosynthesis of drugs. Another potential direction is to explore the use of this compound as an agonist of G protein-coupled receptors involved in the regulation of cell signaling pathways. In addition, this compound could be used to study the interaction between PPARγ and its coactivator, SRC-1, as well as other protein-protein interactions. Finally, this compound could be used to study the biochemical and physiological effects of this compound on various cell types and tissues.

Métodos De Síntesis

4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N-ethylpyrimidin-2-amine can be synthesized by a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Biginelli reaction. The Mitsunobu reaction is the most commonly used method for synthesizing this compound, and it involves the reaction of a phenylmethylpiperazine and an ethylpyrimidine with a difluoromethylating agent. This reaction produces a high yield of this compound with minimal byproducts. The Ugi reaction is another method for synthesizing this compound that involves the reaction of an amine, a carboxylic acid, and an isocyanide. The Biginelli reaction is a three-component condensation reaction that involves the reaction of an aldehyde, an amine, and an acid. All of these methods can be used to synthesize this compound in a high yield with minimal byproducts.

Propiedades

IUPAC Name |

4-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N-ethylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21F2N5/c1-2-20-17-21-6-5-16(22-17)24-9-7-23(8-10-24)12-13-3-4-14(18)11-15(13)19/h3-6,11H,2,7-10,12H2,1H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHMXFKTFTZAGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC=CC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21F2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B6458394.png)

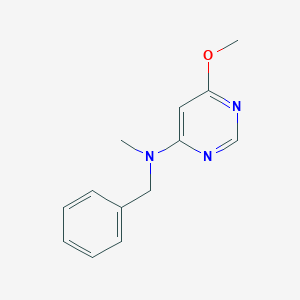

![3-methoxy-N-methyl-N-({1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}methyl)pyrazin-2-amine](/img/structure/B6458395.png)

![4-({4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}methyl)benzonitrile](/img/structure/B6458403.png)

![4-({4-[(7-methoxy-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiane-1,1-dione](/img/structure/B6458410.png)

![N-ethyl-4-methyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6458428.png)

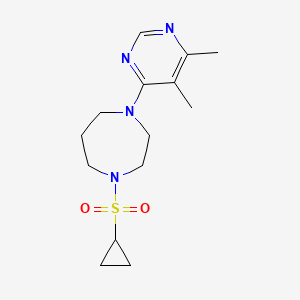

![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6458439.png)

![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6458447.png)

![2-[4-(cyclopropanesulfonyl)piperazin-1-yl]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6458463.png)

![4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458480.png)

![4-(6-{4-[(3-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6458481.png)

![2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B6458485.png)